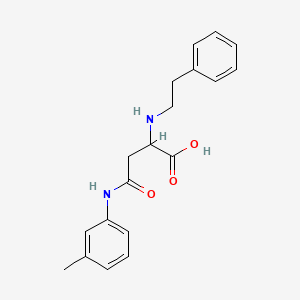![molecular formula C13H15NOS2 B2750810 N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide CAS No. 2034564-03-7](/img/structure/B2750810.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide: is an organic compound that belongs to the class of amides. This compound features a propionamide group attached to a bithiophene moiety via an ethyl linker. The presence of the bithiophene unit imparts unique electronic properties to the molecule, making it of interest in various fields of research, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide typically involves the following steps:
Formation of the Bithiophene Intermediate: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions.
Attachment of the Ethyl Linker: The bithiophene intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the Propionamide Group: The final step involves the reaction of the ethyl-bithiophene intermediate with propionyl chloride in the presence of a base to form the propionamide group.
Industrial Production Methods: Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The bithiophene unit can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The propionamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bithiophene unit can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Functionalized bithiophene derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.
Biology: In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical modifications allows for the creation of labeled derivatives for imaging studies.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development. Researchers are exploring its use in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide involves its interaction with specific molecular targets. The bithiophene unit can interact with electron-rich or electron-deficient sites in biological molecules, influencing their activity. The propionamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function.
Comparaison Avec Des Composés Similaires
- N-(2-(2-Bromoethoxy)ethyl)propionamide
- N-(2-(2-Chloroethoxy)ethyl)propionamide
- N-(2-(2-Fluoroethoxy)ethyl)propionamide
Comparison: N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it more suitable for applications in organic electronics compared to its halogenated counterparts. The bithiophene unit also enhances the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Propriétés
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-2-13(15)14-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDVDKFENAJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)



![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)

![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
